Cas no 90-59-5 (3,5-Dibromosalicylaldehyde)

3,5-Dibromosalicylaldehyde structure
3,5-Dibromosalicylaldehyde structure
Nombre del producto:3,5-Dibromosalicylaldehyde
Número CAS:90-59-5
MF:C7H4Br2O2
Megavatios:279.913460731506
MDL:MFCD00003318
CID:34570
PubChem ID:7024

3,5-Dibromosalicylaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 3,5-Dibromo-2-hydroxybenzaldehyde
    • 3,5-Dibromosalicyladehyde
    • 3,5-Dibromosalicylaldehyde
    • Dalyde
    • Benzaldehyde, 3,5-dibromo-2-hydroxy-
    • 3,5-Dibromosalicylaldeyde
    • 2-Hydroxy-3,5-dibromobenzaldehyde
    • 3,5-DIBROMOSILICYLALDEHYDE
    • 7A260PBI3A
    • JHZOXYGFQMROFJ-UHFFFAOYSA-N
    • 3,5-DIBROMO SALICYCLIC ALDEHYDE
    • Salicylaldehyde, 3,5-dibromo- (6CI,7CI,8CI)
    • Salicylaldehyde, 3,5-dibromo-
    • PD139179
    • 90-59-5
    • InChI=1/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11
    • 9P-929
    • Salicylaldehyde,5-dibromo-
    • FT-0614520
    • DTXSID1021796
    • Benzaldehyde,5-dibromo-2-hydroxy-
    • BCP06387
    • MFCD00003318
    • Dembrexine Hydrochloride Monohydrate Imp. C (EP); Dembrexine Imp. C (EP); 3,5-Dibromo-2-hydroxybenzaldehyde; Dembrexine Hydrochloride Monohydrate Impurity C; Dembrexine Impurity C
    • BBL023734
    • F15422
    • STK198699
    • BDBM111000
    • F0910-0109
    • 3,5-dibrom-2-hydroxybenzaldehyd
    • NSC-6221
    • 3,5-DIBROMOSALICYLALDEHYDE [MI]
    • J-511255
    • 3,5-Dibromosalicylaldehyde, 98%
    • SCHEMBL2120180
    • A843591
    • LS-24984
    • Q27266799
    • UNII-7A260PBI3A
    • CS-0013288
    • AKOS000268598
    • EINECS 202-003-4
    • BRN 1424739
    • SY036779
    • US8614253, .3-31
    • SR-01000883702
    • SR-01000883702-1
    • Z57313905
    • CHEMBL229251
    • 3,5-dibromo-salicylaldehyde
    • 3,5-Dibromo-2-hydroxybenzaldehyd
    • C7H4Br2O2
    • EN300-18188
    • AMY31488
    • D0188
    • 3-08-00-00188 (Beilstein Handbook Reference)
    • 2-[4-(dipropylsulfamoyl)benzoyl]oxybenzoic acid;3,5-Dibromosalicylaldehyde
    • NSC 6221
    • NSC6221
    • AC-15254
    • 4,6-Dibromo-2-formylphenol; Dalyde; NSC 6221
    • 3,5-Dibromo-2-hydroxybenzaldehyde (ACI)
    • Salicylaldehyde, 3,5-dibromo- (6CI, 7CI, 8CI)
    • 1-Formyl-2-hydroxy-3,5-dibromobenzene
    • 2,4-Dibromo-6-formylphenol
    • 4,6-Dibromo-2-formylphenol
    • 3,5-dibromsalicylaldehyd
    • DTXCID601796
    • Salicylaldehyde, 3,5-dibromo-(6CI,7CI,8CI)
    • NS00039365
    • DB-022011
    • MDL: MFCD00003318
    • Renchi: 1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
    • Clave inchi: JHZOXYGFQMROFJ-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(O)=C(Br)C=C(Br)C=1
    • Brn: 1424739

Atributos calculados

  • Calidad precisa: 277.85800
  • Masa isotópica única: 277.857805
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 151
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 4
  • Xlogp3: 3
  • Superficie del Polo topológico: 37.3

Propiedades experimentales

  • Color / forma: Yellow to yellow brown crystalline powder
  • Denso: 1.9661 (rough estimate)
  • Punto de fusión: 81.0 to 85.0 deg-C
  • Punto de ebullición: 261.2 °C at 760 mmHg
  • Punto de inflamación: 111.7 °C
  • índice de refracción: 1.4970 (estimate)
  • Disolución: methanol: soluble25mg/mL, clear, yellow to brown
  • Coeficiente de distribución del agua: Soluble in methanol 25 mg/mL. Insoluble in water.
  • PSA: 37.30000
  • Logp: 2.72970
  • Merck: 3027
  • Sensibilidad: Air Sensitive

3,5-Dibromosalicylaldehyde Información de Seguridad

  • Símbolo: GHS07 GHS09
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335,H400
  • Declaración de advertencia: P261,P273,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 3077 9 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S37/39-S24/25
  • Rtecs:CU5609000
  • Señalización de mercancías peligrosas: Xi Xn
  • Grupo de embalaje:III
  • Nivel de peligro:9
  • Condiciones de almacenamiento:Store at room temperature
  • Términos de riesgo:R36/37/38

3,5-Dibromosalicylaldehyde Datos Aduaneros

  • Código HS:2913000090
  • Datos Aduaneros:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3,5-Dibromosalicylaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A622529-25g
3,5-Dibromo-2-hydroxybenzaldehyde
90-59-5 98%
25g
$13.0 2025-02-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0188-25G
3,5-Dibromosalicylaldehyde
90-59-5 >98.0%(T)(HPLC)
25g
¥310.00 2024-04-15
eNovation Chemicals LLC
D634252-50g
3,5-Dibromosalicylaldehyde
90-59-5 97%
50g
$250 2024-06-05
Enamine
EN300-18188-0.05g
3,5-dibromo-2-hydroxybenzaldehyde
90-59-5 92%
0.05g
$19.0 2023-09-19
Life Chemicals
F0910-0109-10g
"3,5-DIBROMOSALICYLALDEHYDE"
90-59-5 95%+
10g
$84.0 2023-11-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
122130-10G
3,5-Dibromosalicylaldehyde
90-59-5 98%
10G
¥541.99 2022-02-24
Life Chemicals
F0910-0109-1g
"3,5-DIBROMOSALICYLALDEHYDE"
90-59-5 95%+
1g
$21.0 2023-11-21
Alichem
A019143387-500g
3,5-Dibromo-2-hydroxybenzaldehyde
90-59-5 98%
500g
$293.00 2023-08-31
Ambeed
A622529-500g
3,5-Dibromo-2-hydroxybenzaldehyde
90-59-5 98%
500g
$229.0 2025-02-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017493-10g
3,5-Dibromosalicylaldehyde
90-59-5 98%
10g
¥38 2024-05-21

3,5-Dibromosalicylaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Bromine Catalysts: Sodium dodecyl sulfate Solvents: Water ;  15 min, 25 °C
Referencia
Aqueous Bromination Method for the Synthesis of Industrially-Important Intermediates Catalyzed by Micellar Solution of Sodium Dodecyl Sulfate (SDS)
Kumar, Lalit; Mahajan, Tanu; Agarwal, Dau Dayal, Industrial & Engineering Chemistry Research, 2012, 51(5), 2227-2234

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  20 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
A new process for the bromination of aromatic amines and phenols
Zhang, Ming; Zhang, Rong-Li, Yingyong Huaxue, 2010, 27(3), 370-372

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide ;  5 h, 25 - 30 °C
Referencia
Simple way to synthesize halogenated salicyladehydes
Li, Feng; Sun, Lian-jie; Gao, Wen-tao, Bohai Daxue Xuebao, 2012, 33(1), 32-36

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Pyridinium, 1-hexadecyl-, (tribromide) (1:1) Solvents: Water ;  15 min, rt
Referencia
Synthesis of cetylpyridiniumtribromide (CetPyTB) reagent by noble synthetic route and bromination of organic compounds using CetPyTB
Sharma, Sushil Kumar; Agarwal, D. D., Chemistry International, 2015, 1(4), 164-173

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Bromine ,  Calcium bromide Solvents: Acetonitrile ,  Water ;  2 - 3 min, 25 °C; 10 min, 25 °C
1.2 Reagents: Water ;  25 °C
Referencia
Environmentally-Benign and Rapid Bromination of Industrially-Important Aromatics Using an Aqueous CaBr2-Br2 System as an Instant and Renewable Brominating Reagent
Kumar, Lalit; Mahajan, Tanu; Sharma, Vivek; Agarwal, Dau Dayal, Industrial & Engineering Chemistry Research, 2011, 50(2), 705-712

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Pyridine ,  Pyridinium tribromide ;  2 h, 50 °C
1.2 Solvents: Water ;  cooled
Referencia
Antiangiogenic versus cytotoxic activity in analogues of aeroplysinin-1
Cordoba, Ruben; Tormo, Nelida Salvador; Medarde, Antonio Fernandez; Plumet, Joaquin, Bioorganic & Medicinal Chemistry, 2007, 15(15), 5300-5315

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Pyridinium tribromide ;  2 h, 50 °C
Referencia
Camphor-Based Schiff Base Of 3-Endo-Aminoborneol (SBAB): Novel Ligand for Vanadium-Catalyzed Asymmetric Sulfoxidation and Subsequent Kinetic Resolution
Chuo, Ting Hung; Boobalan, Ramalingam; Chen, Chinpiao, ChemistrySelect, 2016, 1(10), 2174-2180

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Bromine ,  Aluminum bromide Solvents: Water ;  25 min, 25 °C
Referencia
A direct and simplistic bromination of commercially important organic compounds in aqueous media by eco-friendly AlBr3-Br2 reagent system
Sharma, Sushil Kumar; Agarwal, D. D., Chemistry International, 2015, 1(3), 107-117

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Bromine ,  Calcium bromide Solvents: Water ;  2 - 3 min, 25 °C; 20 min, 25 °C
Referencia
An instant and facile bromination of industrially-important aromatic compounds in water using recyclable CaBr2-Br2 system
Kumar, Lalit; Mahajan, Tanu; Agarwal, D. D., Green Chemistry, 2011, 13(8), 2187-2196

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Bromine ,  Aluminum bromide Solvents: Water ;  14 min, rt
Referencia
Eco-friendly and fast bromination of industrially-important aromatic compounds in water using recyclable AlBr3-Br2 system
Sharma, Sushil Kumar, Chemistry International, 2015, 1(1), 60-70

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium bromide Catalysts: Vanadate(2-), diaquabis(glycinato-κO)dioxo[μ-(peroxy-κO:κO′)]diperoxydi-, dihydr… Solvents: Water
Referencia
Bromination mediated by a vanadium(V)-peroxo complex [V2O2(O2)3(GlyH)2(H2O)2] (GlyH = glycine): a functional model for the enzyme bromoperoxidase
Bhattacharjee, Manish; Ganguly, Somenath; Mukherjee, Joy, Journal of Chemical Research, 1995, (2), 80-1

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  30 - 40 °C
1.2 Reagents: Sodium chlorate Solvents: Water ;  30 - 40 °C; 2.5 h, 30 - 40 °C
Referencia
Synthesis of chiral tridentate schiff-base ligands and their catalytic research for asymmetric Henry reaction
Song, Qing-bao; Xia, Ting; An, Xiao-xia, Zhejiang Gongye Daxue Xuebao, 2014, 42(1), 73-76

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium chlorate ,  Hydrogen bromide Solvents: Acetic acid ,  Water ;  30 - 40 °C; 1.5 h, 30 - 40 °C
Referencia
Synthesis of a new chiral tridentate schiff-base ligand
Zhou, Xiao-cong; Song, Qing-bao, Zhejiang Huagong, 2012, 43(10), 19-20

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide ,  Hydrogen bromide
Referencia
Halogenation of benzene derivatives with electron-acceptor substituents under conditions generating electrophilic chlorine and bromine
Sadiqov, O. A., Kimya Problemlari, 2009, (4), 676-679

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium chlorate ,  Hydrogen bromide Solvents: Acetic acid ;  1 h, 30 - 40 °C
Referencia
Synthesis of 3,5-dibromosalicylaldehyde isonicotinoylhydrazone
Jiang, Yuan-liang; Yang, Hua, Liaoning Shifan Daxue Xuebao, 2004, 27(1), 60-61

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium chlorate ,  Hydrogen bromide Solvents: Acetic acid ,  Water ;  30 - 40 °C; 1.5 h, 30 - 40 °C
Referencia
Synthesis and fungicidal activities of 4-(tert-butyl)-5-benzyl-2-(benzylimino)thiazoles
Yang, Lin-tao; Qin, Zhi; Chen, Ping; Hu, Ai-xi, Yingyong Huaxue, 2010, 27(6), 664-668

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Tetrahydrofuran ;  15 min
1.2 4 h, reflux
Referencia
Bayesian-optimization-assisted discovery of stereoselective aluminum complexes for ring-opening polymerization of racemic lactide
Wang, Xiaoqian ; Huang, Yang; Xie, Xiaoyu; Liu, Yan; Huo, Ziyu; et al, Nature Communications, 2023, 14(1),

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Graphene (oxide) Solvents: Water ;  rt
1.2 Reagents: Bromine ,  Oxygen ;  rt; 15 min, rt
Referencia
Graphene Oxide Promoted Oxidative Bromination of Anilines and Phenols in Water
Ghorpade, Prashant Vasantrao; Pethsangave, Dattatray Appasha; Some, Surajit ; Shankarling, Ganapati Subray, Journal of Organic Chemistry, 2018, 83(14), 7388-7397

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium peroxoborate ,  Potassium bromide Catalysts: Sodium metavanadate Solvents: Acetic acid
Referencia
Synthetic methods. 9. Regioselective catalytic halogenation of aromatic substrates
Bandgar, B. P.; Nigal, Neeta J. Miss, Synthetic Communications, 1998, 28(17), 3225-3229

3,5-Dibromosalicylaldehyde Raw materials

3,5-Dibromosalicylaldehyde Preparation Products

3,5-Dibromosalicylaldehyde Literatura relevante

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90-59-5)3,5-Dibromosalicylaldehyde
A843591
Pureza:99%/99%
Cantidad:500g/1kg
Precio ($):206.0/351.0